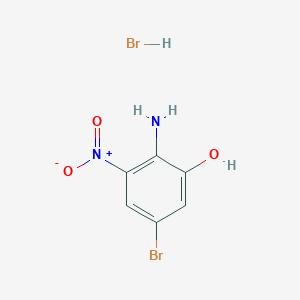

2-Amino-5-bromo-3-nitrophenol hydrobromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6Br2N2O3 |

|---|---|

Molecular Weight |

313.93 g/mol |

IUPAC Name |

2-amino-5-bromo-3-nitrophenol;hydrobromide |

InChI |

InChI=1S/C6H5BrN2O3.BrH/c7-3-1-4(9(11)12)6(8)5(10)2-3;/h1-2,10H,8H2;1H |

InChI Key |

MJFDSPYYXVZLKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Br.Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Amino 5 Bromo 3 Nitrophenol Hydrobromide

Precursor Synthesis and Intermediate Characterization

The foundation of synthesizing 2-Amino-5-bromo-3-nitrophenol hydrobromide lies in the preparation and characterization of key precursors and intermediates. This initial phase is critical for ensuring the final product's purity and yield.

Synthesis from 2-Amino-3-nitrophenol and Brominating Agents

A primary route to obtaining the target compound begins with 2-Amino-3-nitrophenol. This precursor undergoes a bromination reaction to introduce a bromine atom onto the aromatic ring. The selection of the brominating agent is crucial for controlling the regioselectivity of the reaction, ensuring that the bromine atom is added at the desired position.

Regioselective Bromination Strategies for Substituted Phenols and Amines

The regioselective bromination of substituted phenols and anilines is a well-established yet challenging aspect of organic synthesis. The directing effects of the existing amino and hydroxyl groups on the phenol (B47542) ring play a significant role in determining the position of electrophilic substitution. In the case of 2-Amino-3-nitrophenol, the amino and hydroxyl groups are activating and direct incoming electrophiles to the ortho and para positions. However, the nitro group is a deactivating group.

Various brominating agents and conditions have been developed to achieve high regioselectivity. For instance, N-bromosuccinimide (NBS) is a mild and selective reagent for the nuclear monobromination of reactive aromatic compounds. The use of catalysts, such as zeolites, can also induce high para-selectivity in the bromination of certain substrates. The choice of solvent can also markedly influence the regioselectivity of the bromination reaction.

Table 1: Regioselective Bromination of Phenols

| Substrate | Brominating Agent | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| Phenol | KBr/ZnAl–BrO3−–LDHs | - | p-Bromophenol | |

| Anisole | NBS | Acetonitrile (B52724) | 1-bromo-4-methoxybenzene | |

| Aniline | CuBr2 | Ionic Liquid | p-Bromoaniline | |

| 2-Allyl-6-nitrophenol | NBS | Dichloromethane, Acetic Acid, DMAP | 2-Allyl-4-bromo-6-nitrophenol |

Nitration Protocols in Multi-substituted Aromatic Systems

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. In multi-substituted systems, the regioselectivity of nitration is governed by the electronic and steric effects of the existing substituents. The standard method for aromatic nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+).

The position of nitration is directed by the activating or deactivating nature of the substituents already present on the aromatic ring. For instance, in the synthesis of 2-Amino-5-nitrophenol, the starting material o-aminophenol undergoes nitration as a key step. The amino and hydroxyl groups are ortho-, para-directing, while the nitro group is meta-directing. Careful control of reaction conditions is necessary to achieve the desired substitution pattern.

Advanced Synthetic Routes and Optimization

To improve the efficiency and scalability of the synthesis of this compound, researchers have explored advanced synthetic routes and optimization strategies. These efforts focus on the use of novel catalyst systems and methods to enhance reaction yields and product purity.

Exploration of Catalyst Systems in Functionalization Reactions

Transition metal catalysts, such as those based on palladium, rhodium, and ruthenium, have become indispensable tools in modern organic synthesis for C-H bond functionalization. These catalysts can facilitate reactions under milder conditions and with greater selectivity than traditional methods. For instance, ruthenium-catalyzed C-H bond functionalization has been applied to various reactions, including arylation and alkenylation. The choice of ligand coordinated to the metal center is often crucial for achieving the desired reactivity and selectivity.

In the context of synthesizing complex aromatic compounds, catalyst systems can be employed to direct the functionalization to a specific C-H bond, overriding the inherent directing effects of the existing substituents. This approach offers a powerful strategy for accessing novel substitution patterns that would be difficult to achieve through classical electrophilic aromatic substitution reactions.

Strategies for Yield Enhancement and Purity Improvement

Maximizing the yield and purity of the final product is a primary goal in any synthetic process. Several strategies can be employed to achieve this, ranging from optimizing reaction conditions to implementing efficient purification techniques.

Yield Enhancement Strategies:

Reaction Kinetics: A deep understanding of reaction kinetics allows for the fine-tuning of parameters such as temperature, pressure, and reactant concentrations to maximize product formation.

Stoichiometry and Order of Addition: Careful control over the ratio of reactants and the order in which they are added can significantly impact the reaction outcome.

Catalyst Optimization: For catalyzed reactions, screening different catalysts and ligands can lead to significant improvements in yield and selectivity.

Purity Improvement Techniques:

Crystallization/Recrystallization: This is a powerful method for purifying solid organic compounds based on differences in solubility at various temperatures.

Chromatography: Techniques such as column chromatography and thin-layer chromatography are widely used to separate components of a mixture based on their differential adsorption to a stationary phase.

Distillation: This technique is suitable for purifying liquids with different boiling points.

Filtration: A basic but essential technique for separating solid impurities from a liquid.

Extraction: This method separates compounds based on their differing solubilities in two immiscible solvents.

Table 2: Common Purification Techniques in Organic Chemistry

| Technique | Principle | Application |

|---|---|---|

| Crystallization | Differences in solubility at varying temperatures | Purification of solid compounds |

| Chromatography | Differential adsorption to a stationary phase | Separation of mixture components |

| Distillation | Differences in boiling points | Purification of liquids |

| Filtration | Separation of solids from liquids using a porous medium | Removal of solid impurities |

| Extraction | Differential solubility in immiscible solvents | Separation of compounds |

Green Chemistry Principles in Synthetic Route Design

The traditional synthesis of highly substituted aromatic compounds like 2-Amino-5-bromo-3-nitrophenol often involves harsh reagents and generates significant chemical waste. The application of green chemistry principles seeks to mitigate these issues by designing more environmentally benign synthetic routes. Key areas of focus include the use of safer solvents, alternative reagents, and catalytic systems to improve atom economy and reduce hazardous byproducts.

For a multi-step synthesis that could lead to 2-Amino-5-bromo-3-nitrophenol, several green modifications can be conceptualized. A plausible conventional route might start with the protection of 2-aminophenol, followed by sequential bromination and nitration, and subsequent deprotection.

Potential Green Improvements:

Catalysis: Instead of stoichiometric amounts of Lewis acids like FeBr₃ or AlCl₃ for bromination, solid acid catalysts or recyclable catalytic systems could be employed. For nitration, the use of mixed nitric and sulfuric acids is standard but generates large volumes of acidic waste. Alternative methods using solid acid catalysts or milder nitrating agents are being explored to circumvent this.

Solvent Selection: Replacing hazardous chlorinated solvents with greener alternatives such as water, supercritical CO₂, or ionic liquids can significantly reduce the environmental impact of the process.

Alternative Reagents: The use of N-Bromosuccinimide (NBS) in place of elemental bromine (Br₂) for bromination can be a safer alternative, reducing the hazards associated with handling highly corrosive and toxic liquid bromine.

Atom Economy: Synthetic design should aim to incorporate the maximum number of atoms from the reactants into the final product. This involves minimizing the use of protecting groups, which adds steps and generates waste. Direct, selective functionalization of the 2-aminophenol scaffold, if achievable, would represent a significant improvement in atom economy.

The following table outlines a comparison between a hypothetical traditional route and a potential greener alternative for a key transformation.

| Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

| Bromination | Elemental Bromine (Br₂) with FeBr₃ catalyst in CCl₄ | N-Bromosuccinimide (NBS) with a recyclable solid acid catalyst in ethanol (B145695) | Use of less hazardous reagents; Safer solvents; Catalysis |

| Nitration | Concentrated HNO₃ / H₂SO₄ | Solid-supported nitric acid or dinitrogen pentoxide in a greener solvent | Prevention of waste (reduced acid waste); Safer solvents |

Investigation of Reaction Mechanisms

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting the formation of byproducts. The synthesis of 2-Amino-5-bromo-3-nitrophenol involves several fundamental reaction types.

Electrophilic Aromatic Substitution Mechanisms in Bromination and Nitration

Electrophilic Aromatic Substitution (SₑAr) is a cornerstone reaction for functionalizing aromatic rings. The synthesis of the target compound requires the introduction of both a bromine atom and a nitro group onto an aminophenol backbone.

The mechanism proceeds in two general steps:

Attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation of the sigma complex by a weak base to restore aromaticity.

Bromination: In the context of an aminophenol derivative, the hydroxyl (-OH) and amino (-NH₂) groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. To achieve selective bromination, the highly activating amino group is often protected (e.g., as an acetamide) to moderate its reactivity and prevent side reactions like oxidation. The bromination itself typically requires a Lewis acid catalyst (e.g., FeBr₃) to polarize the Br-Br bond, generating a potent electrophile (Br⁺).

Nitration: The electrophile in aromatic nitration is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. When nitrating a substituted phenol, the directing effects of the existing substituents are critical. With an amino and a bromo group already on the ring, the position of nitration is determined by the combined electronic and steric influences of these groups. In a strongly acidic medium, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This transformation of the directing properties is a key consideration in the synthetic strategy.

Nucleophilic Substitution Reactions in Aminophenol Derivatives

Aminophenols contain two primary nucleophilic centers: the lone pair of electrons on the nitrogen of the amino group and the lone pairs on the oxygen of the hydroxyl group. The relative nucleophilicity of these groups can be modulated by the reaction conditions.

N-Alkylation/Acylation: In neutral or slightly basic conditions, the amino group is generally more nucleophilic than the hydroxyl group. Therefore, reactions with electrophiles like alkyl halides or acyl chlorides will preferentially occur at the nitrogen atom.

O-Alkylation/Acylation: In strongly basic conditions, the phenolic proton can be removed by a strong base (e.g., NaH) to form a phenoxide ion. This greatly increases the nucleophilicity of the oxygen, directing subsequent reactions with electrophiles to occur at the oxygen atom.

This differential reactivity allows for selective functionalization of either the amino or hydroxyl group by careful control of the reaction pH.

Intramolecular Rearrangements and Cyclization Pathways in Analogous Systems

Derivatives of 2-aminophenol are known to undergo a variety of intramolecular reactions, particularly cyclizations, which can be either desired transformations or unwanted side reactions.

One of the most common reactions is the formation of benzoxazoles. This can be achieved by reacting a 2-aminophenol with various reagents like cyanogen bromide or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). The mechanism typically involves an initial nucleophilic attack by the amino group, followed by an intramolecular cyclization via attack of the hydroxyl group, and subsequent elimination to form the stable heterocyclic ring.

Additionally, intramolecular rearrangements, such as the Smiles rearrangement, have been observed in analogous systems. These rearrangements involve the intramolecular nucleophilic displacement of an activated aromatic ring. Copper-catalyzed cascade reactions involving a-rearrangement have also been developed to synthesize meta-aminophenol derivatives, proceeding through an ortho-quinol imine intermediate.

Radical-Mediated Pathways in Halogenation Processes

While electrophilic substitution is the dominant pathway for aromatic halogenation, radical-mediated processes offer an alternative under specific conditions. Free-radical halogenation is typical for alkanes and the alkyl side chains of aromatic compounds, usually initiated by UV light or a radical initiator.

The mechanism proceeds via a chain reaction:

Initiation: Homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) by heat or light to generate two halogen radicals (X•).

Propagation: A halogen radical abstracts a hydrogen atom from the substrate to form H-X and a substrate radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Termination: Combination of any two radicals to form a stable molecule.

For aromatic systems, direct radical halogenation on the ring is less common than the electrophilic pathway. However, radical mechanisms can become relevant in certain deaminative halogenation reactions, where a primary amine is converted into a halide. Recent studies have also explored the generation of α-aminoalkyl radicals from amines via photocatalysis, which can then participate in halogen-atom transfer (XAT) reactions.

The following table compares the key features of electrophilic and radical halogenation of aromatic systems.

| Feature | Electrophilic Halogenation | Radical Halogenation |

| Typical Substrate | Aromatic Ring | Alkyl side-chains on aromatic rings |

| Required Reagents | Halogen (X₂) and Lewis Acid (e.g., FeX₃) | Halogen (X₂) and UV light or radical initiator |

| Mechanism | Involves charged intermediates (arenium ion) | Involves neutral radical intermediates |

| Directing Effects | Governed by existing ring substituents (activating/deactivating) | Less influenced by electronic effects on the ring |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum reveals the presence of specific functional groups, which each have characteristic absorption frequencies. For 2-Amino-5-bromo-3-nitrophenol hydrobromide, the key functional groups are the hydroxyl (-OH), the aminium (-NH3+), the nitro (-NO2), the carbon-bromine (-C-Br) bond, and the substituted benzene (B151609) ring.

Key expected absorption bands include:

O-H and N-H Stretching: A broad and strong absorption band is expected in the 3200-3500 cm⁻¹ region, arising from the O-H stretching of the phenol (B47542) group and the N-H stretching of the aminium group. Hydrogen bonding can significantly broaden these peaks.

Aromatic C-H Stretching: Weak to medium bands are anticipated just above 3000 cm⁻¹, characteristic of C-H bonds on the aromatic ring.

Nitro Group (-NO2) Stretching: The nitro group is expected to produce two distinct and strong bands: one for asymmetric stretching, typically around 1500-1560 cm⁻¹, and one for symmetric stretching, usually in the 1330-1370 cm⁻¹ range. spectroscopyonline.com

Aromatic C=C Stretching: Several medium to strong bands are expected in the 1400-1620 cm⁻¹ region due to the stretching vibrations within the benzene ring.

C-O Stretching: A strong band corresponding to the C-O stretching of the phenolic group is typically observed in the 1200-1280 cm⁻¹ range. ijaemr.com

C-N Stretching: The stretching vibration for the C-N bond is expected to appear in the fingerprint region.

C-Br Stretching: The C-Br stretching vibration is expected to produce a band at lower frequencies, generally in the 500-650 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Key expected Raman signals include:

Nitro Group (-NO2) Vibrations: The symmetric stretching of the nitro group around 1330-1370 cm⁻¹ is typically a very strong and characteristic band in the Raman spectrum. spectroscopyonline.com

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often near 1000 cm⁻¹, usually gives a strong Raman signal. Aromatic C=C stretching vibrations in the 1400-1620 cm⁻¹ region are also prominent.

C-Br Bond: The C-Br bond is generally a good Raman scatterer, and its stretching mode should be observable in the low-frequency region.

Correlation of Vibrational Modes with Functional Group Assignments

The combination of FT-IR and FT-Raman data allows for a comprehensive assignment of the vibrational modes of this compound. The presence of strong bands for -OH, -NH3+, and -NO2 groups in the FT-IR spectrum, coupled with a strong symmetric -NO2 stretching and ring breathing modes in the FT-Raman spectrum, would confirm the molecular structure.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Intensity |

|---|---|---|---|

| -OH / -NH₃⁺ | O-H & N-H Stretch | 3200-3500 (Broad, Strong) | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 (Medium) | Strong |

| -NO₂ | Asymmetric Stretch | 1500-1560 (Strong) | Medium |

| -NO₂ | Symmetric Stretch | 1330-1370 (Strong) | Strong |

| Aromatic Ring | C=C Stretch | 1400-1620 (Medium-Strong) | Strong |

| Phenol C-O | C-O Stretch | 1200-1280 (Strong) | Weak |

| C-Br | C-Br Stretch | 500-650 (Medium) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound, there are two protons on the aromatic ring and exchangeable protons on the hydroxyl and aminium groups.

Aromatic Protons: The two protons on the benzene ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm). oregonstate.edu Due to the strong electron-withdrawing effect of the adjacent nitro group and the influence of the other substituents, these protons would be significantly deshielded (shifted downfield). They would likely appear as doublets due to coupling with each other.

Hydroxyl Proton (-OH): The phenolic proton signal is expected to be a broad singlet, with a chemical shift that can vary (typically 4-8 ppm) depending on the solvent, concentration, and temperature.

Aminium Protons (-NH3+): As a hydrobromide salt, the amino group will be protonated. The -NH3+ protons are expected to produce a broad signal, typically shifted downfield compared to a free -NH2 group.

D₂O Exchange: Upon addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample, the signals for the -OH and -NH3+ protons would disappear due to rapid chemical exchange with deuterium, confirming their identity.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic H | ~7.0 - 8.5 | Doublet (d) | Two distinct signals expected. |

| Phenolic -OH | ~4.0 - 8.0 | Broad Singlet (br s) | Exchangeable with D₂O. |

| Aminium -NH₃⁺ | Variable (Downfield) | Broad Singlet (br s) | Exchangeable with D₂O. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring.

The chemical shifts of the aromatic carbons are influenced by the attached substituents:

C-OH (C1): The carbon atom bonded to the hydroxyl group is expected to be significantly deshielded, appearing at a high chemical shift (typically 150-160 ppm).

C-NH3+ (C2): The carbon bearing the aminium group will also be shifted downfield.

C-NO2 (C3): The carbon attached to the electron-withdrawing nitro group will be strongly deshielded.

C-H (C4 & C6): The two carbons bonded to hydrogen atoms will have chemical shifts influenced by their position relative to all substituents.

C-Br (C5): The carbon bonded to the bromine atom will have its chemical shift influenced by the halogen's electronegativity and anisotropic effects, typically appearing in the 110-125 ppm range.

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C-OH | 150 - 160 |

| C-NH₃⁺ | 135 - 145 |

| C-NO₂ | 140 - 150 |

| C-H | 115 - 130 |

| C-Br | 110 - 125 |

| C-H | 110 - 125 |

Advanced Two-Dimensional NMR Techniques

Advanced two-dimensional (2D) NMR techniques would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts of this compound, providing detailed insights into the molecular structure and connectivity. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and the carbons they are directly attached to (one-bond C-H) or are two to three bonds away, respectively. This would be crucial in confirming the substitution pattern on the phenol ring.

Due to the limited published data, a table of experimental 2D NMR correlations for this compound cannot be provided at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit absorption bands characteristic of nitrophenol derivatives. The electronic transitions responsible for these absorptions are typically π → π* and n → π* transitions within the aromatic system, which is influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing nitro group.

The presence of the auxochromic -NH₂ and -OH groups and the chromophoric -NO₂ group on the benzene ring would likely result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol or nitrobenzene. The exact position and intensity of these bands are sensitive to the solvent polarity and the pH of the solution. For instance, deprotonation of the phenolic hydroxyl group under basic conditions would lead to a significant redshift in the absorption spectrum.

A representative, though not specific, data table for related nitrophenol compounds is provided below to illustrate the expected spectral regions.

Table 1: Illustrative UV-Vis Absorption Maxima for Related Nitrophenol Compounds

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 2-Nitrophenol | Water | 275, 348 |

| 3-Nitrophenol | Water | 275, 340 |

Note: This data is for illustrative purposes and does not represent experimental data for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable.

The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base, 2-Amino-5-bromo-3-nitrophenol. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for such compounds may involve the loss of the nitro group (NO₂), water (H₂O) from the hydroxyl and amino groups, and potentially the bromine atom. Analysis of these fragment ions provides valuable information for confirming the molecular structure.

Table 2: Predicted Mass Spectrometry Data for 2-Amino-5-bromo-3-nitrophenol

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

|---|---|---|

| [M]+ (Molecular Ion) | 231.95 | 233.95 |

| [M-NO₂]+ | 185.95 | 187.95 |

| [M-H₂O]+ | 213.94 | 215.94 |

Note: This is a predicted fragmentation pattern and has not been experimentally verified for this compound.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD)

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing arrangement, which describes how individual molecules are organized in the crystal lattice, would be revealed by SCXRD. This analysis would identify any significant intermolecular interactions, such as π-π stacking between the aromatic rings, which can play a crucial role in the stability of the crystal structure. The distances and orientations between adjacent molecules would be quantified.

Hydrogen Bonding Networks and Supramolecular Assembly

Given the presence of the hydrobromide salt and the -OH and -NH₂ functional groups, extensive hydrogen bonding is expected to be a dominant feature of the solid-state structure. The bromide anion (Br⁻) is a good hydrogen bond acceptor. The protonated amino group (-NH₃⁺) and the hydroxyl group (-OH) would act as hydrogen bond donors. A detailed analysis of the X-ray diffraction data would map out the intricate network of hydrogen bonds. This network would likely involve interactions between the phenol derivative and the bromide ions, as well as between adjacent phenol molecules, leading to the formation of a complex supramolecular assembly.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical methods are instrumental in modeling the intricacies of molecular systems. For 2-Amino-5-bromo-3-nitrophenol, these calculations reveal key details about its geometry, electron distribution, and internal bonding interactions, which collectively define its chemical nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT), particularly using the B3LYP functional combined with a 6-311++G(d,p) basis set, is a common method for optimizing the molecular geometry of similar phenolic compounds. This approach calculates the molecule's lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters (Theoretical)

| Parameter | Bond | Value (Å) |

|---|---|---|

| Bond Length | C-C (ring avg.) | ~1.40 |

| Bond Length | C-N (nitro) | ~1.47 |

| Bond Length | N-O (nitro avg.) | ~1.23 |

| Bond Length | C-N (amino) | ~1.38 |

| Bond Length | C-O (hydroxyl) | ~1.36 |

| Bond Length | C-Br | ~1.90 |

Note: The values presented are typical for functionally similar molecules and serve as an illustrative example.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. jseepublisher.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In analyses of analogous compounds, the HOMO is often localized on the benzene (B151609) ring, the amino group, and the bromine atom, which are electron-rich regions. researchgate.net Conversely, the LUMO is typically centered on the nitro group and the aromatic ring, which are electron-accepting areas. researchgate.net This distribution indicates that an electronic transition would involve a charge transfer from the amino and bromo-substituted parts of the molecule to the nitro-substituted region. researchgate.net

Table 2: Frontier Molecular Orbital Energies (Theoretical)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.0 |

| LUMO | -2.5 to -3.0 |

| Energy Gap (ΔE) | ~4.0 |

Note: These energy values are illustrative, based on calculations for similar aromatic compounds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge delocalization and hyperconjugative interactions within the molecule. sphinxsai.com This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, E(2). Higher E(2) values signify stronger interactions, indicating greater electron delocalization and molecular stability.

For molecules like 2-Amino-5-bromo-3-nitrophenol, significant interactions are expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding π* orbitals of the benzene ring. For instance, the delocalization of lone pair electrons from the hydroxyl oxygen (LP(O)) and the amino nitrogen (LP(N)) into the ring's π-system contributes significantly to the molecule's stability. These intramolecular charge transfer (ICT) events are a key aspect of its electronic structure. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. imist.ma The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potentials. wolfram.com

For this compound, the most negative regions (red) are typically located around the oxygen atoms of the nitro and hydroxyl groups, making them likely sites for interaction with electrophiles. The area around the amino group's hydrogen atoms and the hydroxyl hydrogen would show a positive potential (blue), indicating them as sites for nucleophilic attack. mdpi.com

Prediction of Spectroscopic Properties

Computational methods can also simulate spectroscopic data, which can then be compared with experimental results to confirm molecular structure and vibrational modes.

Simulated Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and wagging of different functional groups. researchgate.net These theoretical spectra, while often systematically higher than experimental values, can be scaled to provide a reliable assignment of the observed spectral bands.

For 2-Amino-5-bromo-3-nitrophenol, characteristic vibrational modes would include:

O-H stretching: A broad band typically above 3300 cm⁻¹.

N-H stretching: Symmetric and antisymmetric stretching vibrations of the amino group, also in the 3300-3500 cm⁻¹ region. researchgate.net

NO₂ stretching: Asymmetric and symmetric stretching modes, usually found in the 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹ ranges, respectively.

C-Br stretching: Typically observed at lower frequencies, often in the 500-600 cm⁻¹ range.

Aromatic C-C and C-H vibrations: A series of bands corresponding to ring stretching and C-H in-plane and out-of-plane bending. researchgate.net

Table 3: Predicted Major Vibrational Frequencies (Theoretical)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectral Region |

|---|---|---|

| N-H Antisymmetric Stretch | ~3480 | IR/Raman |

| O-H Stretch | ~3450 | IR/Raman |

| N-H Symmetric Stretch | ~3380 | IR/Raman |

| NH₂ Scissoring | ~1610 | IR/Raman |

| NO₂ Asymmetric Stretch | ~1540 | IR |

| NO₂ Symmetric Stretch | ~1350 | IR |

| C-O Stretch | ~1250 | IR/Raman |

| C-Br Stretch | ~580 | IR/Raman |

Note: These are illustrative values based on DFT calculations for similar substituted phenols.

Electronic Absorption and Emission Spectra (UV-Vis, Photoluminescence)

The electronic absorption and emission properties of 2-Amino-5-bromo-3-nitrophenol are primarily determined by the electronic transitions between molecular orbitals, influenced by its substituted aromatic system. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting these spectra. worldscientific.comarxiv.org

Theoretical calculations for similar nitrophenol compounds typically employ hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP, combined with a polarized split-valence basis set (e.g., 6-311++G(d,p)) to accurately model the electronic excitations. rsc.org The absorption spectrum of 2-Amino-5-bromo-3-nitrophenol is expected to be characterized by intense π→π* transitions, typical for aromatic systems, and lower intensity n→π* transitions associated with the lone pairs on the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen of the amino group.

The presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups in conjunction with the electron-withdrawing nitro (-NO2) group creates a "push-pull" system, which facilitates intramolecular charge transfer (ICT). This ICT character is expected to result in a significant red-shift (shift to longer wavelengths) of the primary absorption band compared to unsubstituted phenol (B47542). For instance, studies on p-nitrophenol show a characteristic absorption peak around 317 nm in acidic conditions, which shifts to 400 nm for its deprotonated form (phenolate) in alkaline conditions. nih.govresearchgate.net Given the substituents, the main absorption peak for 2-Amino-5-bromo-3-nitrophenol in a neutral or acidic medium (as the hydrobromide salt) would be anticipated in the UVA range.

Photoluminescence (fluorescence and phosphorescence) involves the emission of light from an electronically excited state. Its computational prediction requires optimizing the molecule's geometry in the first excited state (S1), as relaxation occurs before emission. researchgate.net TD-DFT can be used for this purpose. nih.gov However, many nitroaromatic compounds are known to exhibit very low or no fluorescence quantum yields. This is often due to efficient non-radiative decay pathways, such as intersystem crossing to a triplet state or rapid internal conversion back to the ground state, which are facilitated by the nitro group.

| Parameter | Typical Value/Method | Description |

|---|---|---|

| Methodology | TD-DFT | Time-Dependent Density Functional Theory is a standard for excited state calculations. arxiv.org |

| Functional | B3LYP / CAM-B3LYP | Hybrid or range-separated functionals are commonly used for charge-transfer systems. researchgate.net |

| Basis Set | 6-311++G(d,p) | A flexible basis set with diffuse and polarization functions is needed for accuracy. rsc.org |

| Solvent Model | PCM / SMD | Polarizable Continuum Models are used to simulate solvent effects. rsc.org |

| Predicted λmax (Illustrative) | ~340-360 nm | Expected primary absorption wavelength for a protonated nitrophenol derivative. rsc.org |

| Primary Transition | π→π* (with ICT character) | The HOMO-LUMO transition involving charge transfer from donor to acceptor groups. |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. Quantum mechanical calculations provide a powerful tool for predicting these shifts, aiding in structure verification and spectral assignment. The most prevalent method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. rsc.orgnih.gov

For a molecule like 2-Amino-5-bromo-3-nitrophenol, calculations would be performed at a level such as B3LYP/cc-pVDZ to obtain the nuclear magnetic shielding tensors for each atom. rsc.org The predicted chemical shifts (δ) are then determined by subtracting the calculated isotropic shielding value (σ) of the nucleus of interest from the shielding value of a reference standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory. conicet.gov.ar

The predicted ¹H and ¹³C NMR spectra would reflect the distinct electronic effects of the substituents on the aromatic ring:

-NO₂ (Nitro group): A strong electron-withdrawing group, it significantly deshields (increases the chemical shift of) the adjacent protons and carbons.

-OH (Hydroxyl group): An electron-donating group through resonance, which shields the ortho and para positions.

-NH₂ (Amino group): A strong electron-donating group that strongly shields the ortho and para positions.

Based on these effects, the two aromatic protons would have distinct, well-separated signals. Similarly, the six carbon atoms of the benzene ring would each exhibit a unique chemical shift, with the carbons directly bonded to the electron-withdrawing nitro and bromo groups appearing at the highest chemical shifts (most downfield).

| Atom | Predicted δ (ppm) | Rationale for Relative Shift |

|---|---|---|

| H (at C4) | ~7.8 - 8.2 | Deshielded; ortho to both -NO₂ and -Br groups. |

| H (at C6) | ~7.0 - 7.4 | Shielded by para -NH₂ group, deshielded by ortho -Br. |

| C1 (-OH) | ~145 - 150 | Attached to electronegative oxygen, shielded by adjacent -NH₂. |

| C2 (-NH₂) | ~135 - 140 | Shielded by strong donating effect of the amino group itself. |

| C3 (-NO₂) | ~148 - 153 | Strongly deshielded by the electron-withdrawing nitro group. |

| C4 | ~125 - 130 | Influenced by adjacent -NO₂ and -Br groups. |

| C5 (-Br) | ~110 - 115 | Attached to bromine; position experiences competing electronic effects. |

| C6 | ~120 - 125 | Shielded by ortho -NH₂ group. |

Nonlinear Optical (NLO) Properties Assessment

Organic molecules with significant second-order nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. rsc.org The key molecular property governing this response is the first hyperpolarizability (β). A large β value arises from significant intramolecular charge transfer (ICT) within an asymmetric, π-conjugated system. nih.gov

The structure of 2-Amino-5-bromo-3-nitrophenol contains all the necessary components for a potent NLO response. It is a classic "push-pull" chromophore, where the electron-donating amino group (-NH₂) serves as the donor, the electron-withdrawing nitro group (-NO₂) acts as the acceptor, and the phenyl ring provides the π-conjugated bridge that facilitates charge transfer from donor to acceptor upon excitation. nih.govworldscientific.com

Hyperpolarizability Calculations

The static first hyperpolarizability (β) can be reliably calculated using quantum chemical methods. DFT calculations, often using hybrid functionals like B3LYP, CAM-B3LYP, or M06-2X, are commonly employed. mdpi.com The finite-field (FF) method is a standard approach where an external electric field is applied computationally, and the hyperpolarizability is derived from the response of the molecule's energy or dipole moment. dtic.mil The calculated values are typically compared to standard NLO materials like urea (B33335) to gauge their potential. For push-pull systems, the calculated β values are often many times larger than that of urea. rsc.org

| Compound | Donor Group | Acceptor Group | Illustrative βtot (x 10-30 esu) | Relative Enhancement vs. Urea |

|---|---|---|---|---|

| Urea (Reference) | -NH₂ | =O | ~0.07 | 1x |

| p-Nitroaniline | -NH₂ | -NO₂ | ~9 - 12 | ~130x - 170x |

| Pyrrole Hydrazone (with -NO₂) | Pyrrole | -NO₂ | ~48 | ~685x |

| 2-Amino-5-bromo-3-nitrophenol | -NH₂, -OH | -NO₂ | Predicted to be high | N/A |

Note: Values are illustrative and depend heavily on the computational method and basis set used. rsc.orgnih.gov

Structure-NLO Property Relationships

The relationship between molecular structure and NLO activity is well-established, particularly for push-pull systems. nih.gov

Donor and Acceptor Strength: The magnitude of the hyperpolarizability (β) is directly related to the strength of the electron-donating and electron-withdrawing groups. The amino group is a powerful donor, and the nitro group is a very strong acceptor, creating a strong ICT pathway. ncert.nic.inmdpi.com

π-Conjugated System: The phenyl ring acts as an efficient linker, allowing for the delocalization of π-electrons. This delocalization is essential for the charge transfer that polarizes the molecule upon excitation, leading to a high β value.

Molecular Asymmetry: The asymmetric substitution pattern on the ring (groups at positions 1, 2, 3, and 5) ensures that the molecule has a non-zero dipole moment and a non-centrosymmetric charge distribution, which is a prerequisite for second-order NLO activity.

Molecular Dynamics Simulations and Conformational Analysis

While molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, for a relatively small and semi-rigid molecule like 2-Amino-5-bromo-3-nitrophenol, a more direct computational approach for conformational analysis is the generation of a Potential Energy Surface (PES). nih.govnih.gov

Conformational Preference and Energy Landscapes

A PES scan is a computational procedure where specific geometric parameters, such as dihedral angles, are systematically varied, and the molecule's energy is calculated at each step. readthedocs.ioq-chem.com This process maps out the energy landscape, revealing the most stable conformations (energy minima) and the rotational energy barriers (transition states) between them. researchgate.netepfl.ch For 2-Amino-5-bromo-3-nitrophenol, the key flexible points are the rotation of the -OH and -NH₂ groups.

The primary dihedral angles of interest would be:

H-O-C1-C2: Defines the orientation of the hydroxyl proton.

H-N-C2-C1: Defines the orientation of the amino group protons.

Computational studies on similar phenolic compounds show that intramolecular hydrogen bonding plays a critical role in dictating the most stable conformation. researchgate.net In this molecule, a strong intramolecular hydrogen bond is highly probable between the hydrogen of the hydroxyl group and an oxygen of the adjacent nitro group, forming a stable six-membered ring structure. This interaction would likely lock the H-O-C1-C2 dihedral angle into a planar conformation. A weaker hydrogen bond might also exist between the amino group and the nitro group. The PES scan would quantify the energy stabilization provided by these interactions and determine the preferred rotational isomers (rotamers).

| Dihedral Angle | Atoms Involved | Expected Stable Conformation(s) | Stabilizing Factor |

|---|---|---|---|

| τ1 | H-O-C1-C2 | ~0° (Planar) | Strong intramolecular hydrogen bond between the -OH proton and an oxygen of the ortho -NO₂ group. researchgate.net |

| τ2 | C3-C2-N-H | Planar or near-planar | Potential for a weaker hydrogen bond between an -NH₂ proton and the ortho -NO₂ group; resonance stabilization. |

Intermolecular Interactions in Solution and Solid States

In the solid state , the crystal packing of 2-Amino-5-bromo-3-nitrophenol hydrobromide would be dominated by a network of strong hydrogen bonds. The protonated aminophenol cation possesses multiple hydrogen bond donors in the form of the phenolic hydroxyl group (-OH) and the ammonium (B1175870) group (-NH3+), while the bromide anion (Br-) serves as a primary hydrogen bond acceptor. Additionally, the oxygen atoms of the nitro group can also act as weaker hydrogen bond acceptors. This would likely result in a highly organized, three-dimensional crystalline lattice.

Key potential hydrogen bonding interactions in the solid state are detailed in Table 4.4.2.1. These interactions are fundamental in stabilizing the crystal structure. Beyond classical hydrogen bonds, single-crystal neutron diffraction analyses of related aminophenols have revealed the presence of weaker N-H···π and C-H···O hydrogen bonds, which could further influence the crystal packing of the title compound. acs.org

Table 4.4.2.1: Potential Hydrogen Bonding Interactions in Solid this compound

| Donor (D) | Acceptor (A) | Type of Interaction | Expected Bond Length (D···A, Å) | Expected Bond Energy (kcal/mol) |

|---|---|---|---|---|

| O-H | Br⁻ | Strong, Charge-Assisted | 2.9 - 3.2 | 10 - 20 |

| N-H⁺ | Br⁻ | Strong, Charge-Assisted | 3.0 - 3.3 | 8 - 15 |

| O-H | O (Nitro) | Moderate | 2.6 - 2.9 | 4 - 8 |

| N-H⁺ | O (Nitro) | Moderate | 2.7 - 3.0 | 3 - 7 |

| N-H⁺ | O (Phenol) | Moderate | 2.7 - 3.1 | 3 - 6 |

Note: The data presented in this table are hypothetical and based on typical values for similar interactions found in computational and experimental studies of related compounds.

Halogen bonding is another significant directional interaction that could play a crucial role in the crystal engineering of this compound. The bromine atom, due to the electron-withdrawing nature of the aromatic ring, can act as a halogen bond donor, interacting with nucleophilic regions such as the oxygen atoms of the nitro group or the bromide anion itself. Studies on dihalogenated phenols have demonstrated the prevalence of both type I (symmetrical) and type II (bent) halogen···halogen interactions, as well as Br···O contacts. nih.govacs.org The interplay between hydrogen and halogen bonding is a versatile tool in dictating supramolecular architecture. rsc.org

Table 4.4.2.2: Potential Halogen Bonding and π-Stacking Interactions

| Interaction Type | Participating Groups | Expected Geometry | Expected Distance (Å) |

|---|---|---|---|

| Halogen Bond | C-Br ··· O (Nitro) | Linear to Bent | 3.0 - 3.4 |

| Halogen Bond | C-Br ··· Br⁻ | Type II | 3.3 - 3.6 |

| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | Parallel-displaced | 3.4 - 3.8 |

Note: This table contains illustrative data based on computational models and crystallographic data of analogous bromo-aromatic and nitroarene systems.

In solution , the intermolecular interactions are more dynamic and are heavily influenced by the nature of the solvent. In protic solvents like water or methanol, the primary interactions will be strong hydrogen bonds between the solute and solvent molecules. The hydroxyl and ammonium groups of the 2-Amino-5-bromo-3-nitrophenol cation and the bromide anion will be effectively solvated.

The state of intermolecular and intramolecular hydrogen bonding of phenols in solution can be probed using ¹H NMR spectroscopy. nih.gov The chemical shifts of the -OH and -NH3+ protons are particularly sensitive to their environment. nih.gov In aprotic solvents, there is a higher propensity for the formation of intermolecular hydrogen-bonded aggregates between solute molecules. The chemical exchange of hydroxyl protons can be reduced in solvents like DMSO-d₆ or acetone-d₆, allowing for the observation of distinct NMR signals. researchgate.net The addition of D₂O to a solution of the compound would lead to the exchange of the labile -OH and -NH3+ protons with deuterium (B1214612), causing their signals to disappear from the ¹H NMR spectrum, a technique often used to identify these peaks. libretexts.org

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the geometries and energies of these non-covalent interactions. scirp.org For instance, DFT can be used to model the interaction energies of π-π stacked dimers of phenol derivatives in both the gas phase and in solution. scirp.org Such computational approaches are invaluable for understanding the subtle balance of forces that determine the structure and properties of molecules like this compound, especially in the absence of direct experimental data.

Derivatization and Functionalization Chemistry

Modification of Amino and Phenolic Moieties

The amino and phenolic hydroxyl groups are primary sites for derivatization, allowing for the introduction of a vast range of functionalities through well-established chemical transformations.

Both the amino and hydroxyl groups of 2-Amino-5-bromo-3-nitrophenol are nucleophilic and can readily undergo acylation and alkylation. However, achieving selectivity is crucial. Direct alkylation often leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. umich.edu

Chemoselective modification can be achieved through strategic use of protecting groups or by leveraging the differential reactivity of the two moieties. For instance, the amino group can be selectively acylated under relatively mild conditions. Enzymatic catalysis, such as using lipase, has been shown to achieve chemoselective monoacetylation of the amino group in 2-aminophenol, a reaction that can be extrapolated to the target compound. acs.org A common chemical approach involves the reaction with an acylating agent like acetic anhydride. google.com

For selective O-alkylation, the more nucleophilic amino group is typically protected first. A common strategy for aminophenols involves condensation with benzaldehyde (B42025) to form an imine, which protects the amino group. researchgate.netresearchgate.net The subsequent alkylation with an alkyl halide in the presence of a base occurs at the phenolic oxygen. umich.eduresearchgate.net The imine protecting group can then be removed by acid hydrolysis to regenerate the free amine. researchgate.netresearchgate.net Conversely, selective N-alkylation can be achieved by reductive amination, where the aminophenol is first reacted with an aldehyde to form an imine, which is then reduced, for example with sodium borohydride. umich.eduresearchgate.net

Table 1: Illustrative Selective Functionalization Strategies for Aminophenol Moieties

| Target Site | Reaction Type | Strategy | Reagents Example | Product Type | Reference |

| Amino Group | Acylation | Direct Chemoselective Acylation | Acetic Anhydride or Vinyl Acetate | N-Acyl Derivative | acs.orggoogle.com |

| Amino Group | Alkylation | Reductive Amination | Benzaldehyde, then NaBH₄ | N-Alkyl Derivative | umich.eduresearchgate.net |

| Phenolic Group | Alkylation | Protection-Alkylation-Deprotection | 1. Benzaldehyde 2. Alkyl Halide, K₂CO₃ 3. HCl | O-Alkyl Derivative | researchgate.netresearchgate.net |

The functional groups of 2-Amino-5-bromo-3-nitrophenol serve as valuable handles for the covalent attachment of chemical tags and linkers, facilitating its use in areas such as chemical biology and materials science. The primary amine is particularly useful for this purpose, as it can react with a variety of commercially available reagents to form stable amide, sulfonamide, or urea (B33335) linkages. idtdna.combiosyn.com

Linkers, which can vary in length, polarity, and rigidity, are crucial for connecting the core molecule to other entities, such as proteins, nucleic acids, or surfaces. enamine.net For example, the amino group can react with N-hydroxysuccinimide (NHS) esters or activated carboxylic acids to attach biotin (B1667282) for affinity labeling, fluorescent dyes for imaging, or polyethylene (B3416737) glycol (PEG) chains to modify solubility and pharmacokinetic properties. biosyn.comnih.gov Similarly, the phenolic hydroxyl can be used as a nucleophile to form ether or ester linkages, further expanding the possibilities for conjugation. nih.gov The choice of linker and conjugation chemistry depends on the desired application and the stability requirements of the final conjugate. enamine.netnih.gov

Transformation of the Bromo Substituent

The bromine atom on the aromatic ring is a key site for modification, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. masterorganicchemistry.com The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used for creating biaryl structures. libretexts.org Research has shown that Suzuki couplings can be performed efficiently on unprotected ortho-bromoanilines, even those bearing electron-withdrawing nitro groups. nih.gov This indicates a high likelihood of success for coupling 2-Amino-5-bromo-3-nitrophenol with various aryl or vinyl boronic acids. Typical conditions involve a palladium catalyst like Pd(dppf)Cl₂, a base such as potassium carbonate, and a solvent system like dioxane/water. nih.gov

The Heck reaction provides a method to form C-C bonds between an aryl halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of vinyl groups at the 5-position of the 2-Amino-5-bromo-3-nitrophenol ring. The reaction is typically catalyzed by a palladium source, such as palladium(II) acetate, often in the presence of a phosphine (B1218219) ligand and a base. organic-chemistry.orgbeilstein-journals.org The presence of the other functional groups on the ring would need to be considered for potential side reactions, but the general robustness of the Heck reaction makes it a viable strategy. beilstein-journals.org

Table 2: Representative Conditions for Cross-Coupling of Aryl Bromides

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Reference |

| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ / XPhos Pd G3 | K₂CO₃ | Dioxane / H₂O | nih.gov |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ / PPh₃ | Triethylamine (TEA) | DMF or Acetonitrile (B52724) | organic-chemistry.orgbeilstein-journals.org |

The bromine atom in 2-Amino-5-bromo-3-nitrophenol is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is due to the presence of the strongly electron-withdrawing nitro group located ortho to the bromine atom. youtube.com This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, thereby lowering the activation energy of the reaction. youtube.com

This pathway allows for the direct displacement of the bromine by a variety of nucleophiles. Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, and amines can be used to introduce new functional groups at the 5-position. nih.govnih.gov The reaction typically proceeds under basic conditions and can be influenced by solvent and temperature. The presence of the ortho-amino and para-hydroxyl groups, which are electron-donating, may slightly counteract the activating effect of the nitro group, but the ortho-nitro activation is generally dominant in facilitating SNAr reactions.

Synthetic Utility as a Building Block for Complex Molecules

2-Amino-5-bromo-3-nitrophenol hydrobromide serves as a versatile trifunctional building block for the synthesis of a variety of more complex molecules, particularly heterocyclic systems and substituted aromatic compounds. The strategic positioning of the amino, hydroxyl, and nitro groups on the benzene (B151609) ring, in conjunction with the bromo substituent, allows for a range of chemical transformations. The inherent reactivity of this compound makes it a valuable precursor in the fields of medicinal chemistry, materials science, and dye chemistry.

The primary utility of this compound lies in its capacity to undergo cyclization reactions to form fused heterocyclic systems. The ortho-disposed amino and hydroxyl groups are primed for condensation with various electrophiles to construct five- and six-membered heterocyclic rings. Furthermore, the nitro group can be readily reduced to an amino group, opening up further avenues for derivatization and the introduction of additional diversity. The bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom-based functionalities.

Synthesis of Substituted Benzoxazoles

One of the most prominent applications of o-aminophenols is in the synthesis of benzoxazoles, a class of heterocyclic compounds with a broad spectrum of biological activities. 2-Amino-5-bromo-3-nitrophenol can react with a variety of functional groups, including carboxylic acids, aldehydes, and orthoesters, to yield substituted benzoxazoles. The reaction typically proceeds through an initial condensation to form a Schiff base or an amide, followed by an intramolecular cyclization with the elimination of water.

The resulting 6-bromo-4-nitrobenzoxazole scaffold can be further functionalized. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or diazotized to introduce further substituents. The bromo group can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl groups, respectively.

Table 1: Potential Benzoxazole Derivatives from 2-Amino-5-bromo-3-nitrophenol

| Reagent | Resulting Benzoxazole Moiety | Potential Further Functionalization |

| Formic Acid | 6-Bromo-4-nitrobenzoxazole | Reduction of nitro group, cross-coupling of bromo group |

| Aromatic Aldehyde (e.g., Benzaldehyde) | 2-Aryl-6-bromo-4-nitrobenzoxazole | Reduction of nitro group, modification of the aryl ring |

| Acyl Chloride (e.g., Acetyl Chloride) | 2-Methyl-6-bromo-4-nitrobenzoxazole | Functionalization of the methyl group, reduction of nitro group |

Formation of Phenoxazine (B87303) and Phenoxazinone Scaffolds

Phenoxazines and their oxidized counterparts, phenoxazinones, are another important class of heterocyclic compounds with applications as dyes, fluorescent probes, and pharmacologically active agents. The reaction of 2-aminophenols with catechols or quinones is a common method for the synthesis of the phenoxazine core. 2-Amino-5-bromo-3-nitrophenol can be utilized in such reactions to produce highly substituted phenoxazine derivatives.

For example, condensation with a substituted catechol in the presence of an oxidizing agent can lead to the formation of a brominated and nitrated phenoxazine. The resulting scaffold can be further elaborated, for example, through nucleophilic aromatic substitution of the nitro group or by metal-catalyzed cross-coupling at the bromine-substituted position.

Table 2: Illustrative Phenoxazine Synthesis from 2-Amino-5-bromo-3-nitrophenol

| Co-reactant | Reaction Type | Product Class | Potential Applications |

| Catechol | Oxidative Condensation | Substituted Phenoxazines | Dyes, Redox Indicators |

| 1,2-Benzoquinone | Condensation/Oxidation | Substituted Phenoxazinones | Fluorescent Probes, Bioactive Molecules |

| 2-Aminophenol (dimerization) | Oxidative Coupling | Substituted 2-Aminophenoxazin-3-one | Natural Product Synthesis, Medicinal Chemistry |

Role in the Synthesis of Azo Dyes

The amino group of 2-Amino-5-bromo-3-nitrophenol can be diazotized and subsequently coupled with various aromatic compounds, such as phenols and anilines, to form azo dyes. The presence of the nitro and bromo substituents on the diazonium salt component can significantly influence the color of the resulting dye, often leading to deeper shades due to the extension of the conjugated system and the electron-withdrawing nature of these groups. The hydroxyl group can act as an internal coupling site or be protected and deprotected as needed to control the reaction pathway.

Table 3: Potential Azo Dye Structures Derived from 2-Amino-5-bromo-3-nitrophenol

| Coupling Partner | Azo Dye Structural Motif | Expected Color Range |

| Phenol (B47542) | 2-(Arylazo)-5-bromo-3-nitrophenol | Yellow to Orange |

| N,N-Dimethylaniline | 4-(4-Bromo-2-hydroxy-6-nitrophenylazo)-N,N-dimethylaniline | Red to Violet |

| Naphthol | Substituted Naphthylazo-5-bromo-3-nitrophenol | Red to Blue |

The synthetic versatility of this compound, owing to its unique combination of functional groups, positions it as a valuable intermediate for the construction of a diverse array of complex molecular architectures with potential applications in various fields of chemical science.

Analytical Method Development and Validation

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating and purifying chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal methods for the analysis of organic molecules like 2-Amino-5-bromo-3-nitrophenol hydrobromide.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the accurate quantification and purity assessment of pharmaceutical and chemical substances. Such a method would typically involve the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or degradation products.

For this compound, a reverse-phase HPLC method would likely be the approach of choice. This would involve a non-polar stationary phase (such as a C18 or C8 column) and a polar mobile phase. The development would focus on:

Column Selection: Choosing an appropriate column based on the analyte's properties.

Mobile Phase Composition: Optimizing the ratio of an aqueous component (e.g., water with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection Wavelength: Determining the UV-Vis wavelength at which the analyte exhibits maximum absorbance for optimal sensitivity.

Flow Rate and Temperature: Adjusting these parameters to achieve efficient separation and symmetrical peak shapes.

Despite the theoretical basis for such a method, no specific, validated HPLC methods for this compound have been published. While chemical suppliers may possess this data for their quality control, it is not publicly shared.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography is a powerful technique for assessing the purity of volatile or semi-volatile compounds. For a compound like this compound, GC analysis would likely require derivatization to increase its volatility and thermal stability. This process would involve converting the polar functional groups (hydroxyl and amino groups) into less polar derivatives.

The development of a GC method would entail:

Selection of a Derivatization Agent: Choosing a suitable reagent to react with the analyte.

Optimization of Reaction Conditions: Defining the temperature and time for the derivatization reaction.

Column and Temperature Programming: Selecting a GC column with appropriate polarity and developing a temperature gradient to separate the derivatized analyte from any impurities.

Detector Selection: A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Mass Spectrometer (MS) detector would provide structural information.

No specific GC methods for the purity assessment of this compound are available in the scientific literature.

Spectrometric Quantification Methods

Spectrometric methods, particularly when coupled with chromatographic separation, offer high sensitivity and selectivity for the quantification of chemical compounds.

LC-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific techniques for identifying and quantifying compounds at very low concentrations. For this compound, an LC-MS method would provide its molecular weight and fragmentation patterns, which are crucial for unequivocal identification.

The development of an LC-MS or LC-MS/MS method would involve:

Ionization Source Optimization: Selecting and optimizing an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Mass Analyzer Parameters: Tuning the mass spectrometer to detect the parent ion of the analyte and, for MS/MS, its characteristic product ions.

Multiple Reaction Monitoring (MRM): For quantitative analysis using LC-MS/MS, specific transitions from a precursor ion to product ions would be monitored to enhance selectivity and sensitivity.

While some suppliers of this compound indicate the availability of LC-MS data, the detailed methodologies and findings are not published.

Development of Detection Protocols

The development of a comprehensive detection protocol would be an integral part of any analytical method. This would involve establishing the optimal settings for the chosen detector (e.g., UV-Vis, MS) to ensure the highest sensitivity and signal-to-noise ratio for this compound. This would also include determining the linear dynamic range of the detector for the analyte. No such developed protocols for this specific compound are publicly documented.

Method Validation Parameters

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. The validation process would assess several key parameters as defined by regulatory guidelines.

A summary of these parameters, which would theoretically be determined for any analytical method developed for this compound, is presented in the table below. However, it is important to reiterate that no specific data for these parameters for this compound could be found in the public domain.

| Validation Parameter | Description |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision). |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by a linear regression analysis of the calibration curve. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

In Vitro Biological Activity and Mechanistic Investigations

Antimicrobial Activity Studies

The presence of nitro and bromo substituents on a phenol (B47542) ring suggests a strong potential for antimicrobial activity. Both nitroaromatics and halogenated phenols are classes of compounds well-documented for their effects against a wide range of microorganisms.

Evaluation against Bacterial and Fungal Strains

Analogous nitro- and bromo-substituted phenolic compounds have demonstrated notable efficacy against various bacterial and fungal pathogens. The antimicrobial power of such compounds is often attributed to the electron-withdrawing nature of the nitro group and the lipophilicity conferred by the halogen. encyclopedia.pubmdpi.com

For instance, studies on nitro-containing derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida. encyclopedia.pub Halogenation, particularly with bromine, often enhances this activity. encyclopedia.pub Research on brominated phenols and their derivatives has revealed potent antibacterial action against resilient pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net In one study, 6-chloro-8-nitroflavone, a more complex molecule containing similar functional groups, showed strong inhibitory effects against Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli. mdpi.com Another study found that a brominated hydroxybenzamide derivative was active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values between 2.5–5.0 mg/mL. nih.gov

The table below summarizes the antimicrobial activities of various analogous compounds, illustrating the range of susceptible microorganisms and the concentrations at which these compounds are effective.

| Compound Class | Test Organism | Activity Measure | Result | Reference |

| Halogenated Nitro Derivatives | Staphylococcus aureus | MIC | 15.6–62.5 µg/mL | encyclopedia.pub |

| Halogenated Nitro Derivatives | Candida sp. | MFC | 15–500 62.5 µg/mL | encyclopedia.pub |

| Bromophenol Derivatives | Methicillin-resistant S. aureus (MRSA) | MIC | Lower than Ciprofloxacin (1 µg/mL) | researchgate.net |

| Nitrobenzyl-oxy-phenol Derivative | Moraxella catarrhalis | MIC | 11 µM | nih.gov |

| Brominated Flavonoid | Enterococcus faecalis | Inhibition | Strong at 0.1% concentration | mdpi.com |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Mechanistic Pathways of Growth Inhibition

The mechanisms through which nitrophenolic compounds inhibit microbial growth are multifaceted. A widely accepted model for nitroaromatic compounds involves the intracellular reduction of the nitro group. encyclopedia.pub This enzymatic reduction, often utilizing NADH or NADPH, produces highly reactive and toxic intermediates such as nitroso and hydroxylamine (B1172632) species. encyclopedia.pub These intermediates can covalently bind to and damage critical macromolecules like DNA, leading to cell death. encyclopedia.pub

Furthermore, the lipophilic nature of these compounds, enhanced by halogenation, allows for better interaction with and disruption of cellular membranes. encyclopedia.pub Phenolic compounds, in general, can interfere with membrane integrity and function, leading to the leakage of intracellular components. mdpi.com For some nitrophenols, a "protonophoric" effect has been proposed, where the compound shuttles protons across the membrane, disrupting the proton motive force essential for ATP synthesis. encyclopedia.pub

Enzymatic Inhibition Studies

The structural features of 2-Amino-5-bromo-3-nitrophenol hydrobromide are also found in various classes of enzyme inhibitors. The phenol ring provides a scaffold that can be tailored to fit into the active or allosteric sites of specific enzymes.

Identification of Target Enzymes

Based on analogous structures, several enzyme families can be considered potential targets.

Tyrosine Kinases: Protein tyrosine kinases (PTKs) are crucial regulators of cellular signaling pathways, and their uncontrolled activity is linked to diseases like cancer. nih.gov Substituted phenols and aminophenols are common structural cores in many tyrosine kinase inhibitors (TKIs). mdpi.commdpi.com For example, nilotinib, a TKI used in cancer therapy, features a phenylaminopyrimidine structure, highlighting the importance of substituted amine and phenyl rings for binding to the kinase domain of proteins like BCR-ABL. mdpi.com

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and anticancer drugs. nih.govwikipedia.org While many DHFR inhibitors are structural analogues of its substrate, dihydrofolate, other small molecules can also inhibit its function. wikipedia.orgnih.gov The inhibition of DHFR depletes the tetrahydrofolate pool, which in turn halts DNA and RNA synthesis, leading to cell death. nih.gov

Other Enzymes: Phenolic compounds have been shown to inhibit a variety of other enzymes. For instance, p-nitrophenol can inhibit enzymes like catalase and ascorbate (B8700270) oxidase. researchgate.netnih.gov It has also been shown to be a substrate and inhibitor for certain cytochrome P450 enzymes, which are involved in metabolism. nih.gov

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic studies are essential for understanding how an inhibitor interacts with its target enzyme. These analyses determine key parameters such as the Michaelis-Menten constant (Kₘ), the maximum reaction velocity (Vₘₐₓ), and the inhibition constant (Kᵢ). The type of inhibition—competitive, non-competitive, uncompetitive, or mixed—can be elucidated using graphical methods like the Lineweaver-Burk plot. khanacademy.org

For example, a study on the inhibition of catalase by para-nitrophenol used Lineweaver-Burk plots to reveal a fully mixed inhibition mechanism. researchgate.net In competitive inhibition, the inhibitor binds to the active site, increasing the apparent Kₘ without changing the Vₘₐₓ. askfilo.comteachmephysiology.com Non-competitive inhibitors bind to an allosteric site, decreasing the Vₘₐₓ without affecting the Kₘ. khanacademy.org Understanding these kinetics is crucial for drug development, as the nature of the inhibition affects how the inhibitor will perform under different substrate concentrations in a biological system. mdpi.com

| Enzyme | Inhibitor Class | Inhibition Type | Kinetic Effect | Reference |

| Catalase | para-Nitrophenol | Mixed | Changes in both Kₘ and Vₘₐₓ | researchgate.net |

| Ascorbate Oxidase | Phenolic Compounds | Competitive | Increases Kₘ, Vₘₐₓ unchanged | nih.gov |

| Alkaline Phosphatase | Inorganic Phosphate (Pi) | Competitive | Increases Kₘ, Vₘₐₓ unchanged | askfilo.com |

| Dihydrofolate Reductase | Methotrexate | Slow, Tight-Binding | Complex, time-dependent inhibition | nih.gov |

Elucidation of Binding Modes and Allosteric Modulation

Understanding how an inhibitor binds to an enzyme at a molecular level is key to designing more potent and specific drugs. Techniques like X-ray crystallography and NMR spectroscopy, complemented by computational methods like molecular docking, reveal the precise interactions between the inhibitor and the enzyme's amino acid residues. numberanalytics.com

Inhibitors can bind to the enzyme's active site, directly competing with the natural substrate, or to an allosteric site, a secondary location on the enzyme. teachmephysiology.comnumberanalytics.com Binding to an allosteric site can induce a conformational change in the enzyme that alters the active site's shape or flexibility, thereby modulating the enzyme's activity. teachmephysiology.com